6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate
Overview
Description
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and an azaspiro ring system, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor molecule containing sulfur and nitrogen atoms. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The azaspiro ring system can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The spirocyclic structure also allows for unique interactions with biological macromolecules, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride: Similar spirocyclic structure but with different substituents.
2-thia-6-azaspiro[3.3]heptane hydrochloride: Another spirocyclic compound with a different arrangement of sulfur and nitrogen atoms.
Uniqueness
6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate is unique due to its specific arrangement of sulfur and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6λ6-thia-1-azaspiro[3.3]heptane 6,6-dioxide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO2S.C2H2O4/c2*7-9(8)3-5(4-9)1-2-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZULMOPZTZNRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CS(=O)(=O)C2.C1CNC12CS(=O)(=O)C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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